molecular formula C13H18ClNO2 B13074663 tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride

tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride

Cat. No.: B13074663
M. Wt: 255.74 g/mol
InChI Key: YWJSEGWKTZAVCP-UHFFFAOYSA-N
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Description

Tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride is a compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride typically involves the Fischer indole synthesis. This method uses cyclohexanone and phenylhydrazine hydrochloride under acidic conditions to form the indole ring . The reaction is carried out under reflux in methanol with methanesulfonic acid as the catalyst, yielding the desired indole compound in good yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The scalability of the Fischer indole synthesis makes it suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted indoles, which can have different biological activities and applications .

Scientific Research Applications

Tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 2,3-dihydro-1H-indole-2-carboxylate hydrochloride is unique due to its specific tert-butyl and carboxylate functional groups, which can influence its reactivity and biological activity. These functional groups can enhance its solubility, stability, and interaction with biological targets, making it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C13H18ClNO2

Molecular Weight

255.74 g/mol

IUPAC Name

tert-butyl 2,3-dihydro-1H-indole-2-carboxylate;hydrochloride

InChI

InChI=1S/C13H17NO2.ClH/c1-13(2,3)16-12(15)11-8-9-6-4-5-7-10(9)14-11;/h4-7,11,14H,8H2,1-3H3;1H

InChI Key

YWJSEGWKTZAVCP-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC2=CC=CC=C2N1.Cl

Origin of Product

United States

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